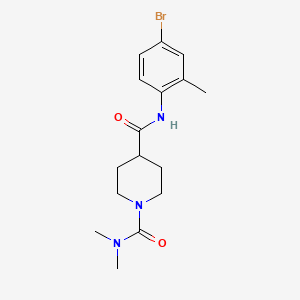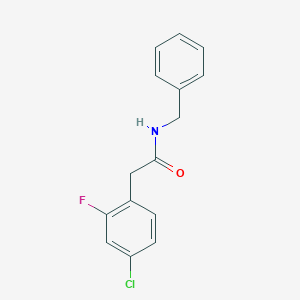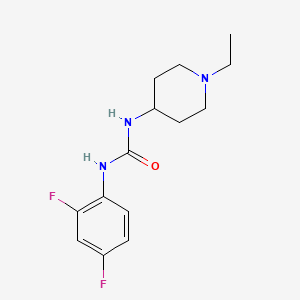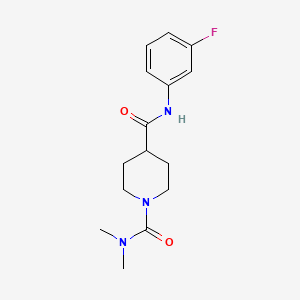
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as BRL-15572, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The development of BRL-15572 has opened up new avenues for the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
作用机制
BRL-15572 acts as a competitive antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which is widely distributed in the central nervous system. The receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the activity of this receptor, BRL-15572 can modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, leading to changes in neuronal activity and behavior.
Biochemical and physiological effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, leading to changes in synaptic plasticity and neuronal activity. The compound has also been found to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
BRL-15572 has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide receptor, which allows for the precise modulation of neuronal activity. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use as a research tool. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
未来方向
There are several potential future directions for the research on BRL-15572. One area of interest is the development of novel analogs of the compound with improved pharmacokinetic properties and potency. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as autism spectrum disorder and traumatic brain injury. Finally, the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, may help to overcome some of the limitations of its use in vivo.
合成方法
The synthesis of BRL-15572 involves the condensation of 4-bromo-2-methylbenzoyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with diethyl oxalate to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of schizophrenia and Alzheimer's disease. It has also been found to have antidepressant-like effects in preclinical studies.
属性
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHMPIONFRBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)